2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine
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Overview
Description
2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine is an organic compound characterized by the presence of a sulphonyl group attached to a methylphenyl ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The sulphonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thienyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulphonyl]ethylamine
- 2-[(4-Methylphenyl)sulphonyl]-2-(2-furyl)ethylamine
- 2-[(4-Methylphenyl)sulphonyl]-2-(2-pyridyl)ethylamine
Uniqueness
2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine is unique due to the presence of both a sulphonyl group and a thienyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO2S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H15NO2S2/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3 |
InChI Key |
AZBMATSFSORDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2 |
Origin of Product |
United States |
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